molecular formula C5H4Br2N2O2 B1462938 Methyl 2,5-dibromo-1H-imidazole-4-carboxylate CAS No. 883876-21-9

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

Cat. No. B1462938
CAS RN: 883876-21-9
M. Wt: 283.91 g/mol
InChI Key: GZZUUHHVKJJFKF-UHFFFAOYSA-N
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Description

“Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 883876-21-9 . It has a linear formula of C5H4Br2N2O2 . The compound is a solid and is stored in an inert atmosphere, under -20C .


Synthesis Analysis

While specific synthesis methods for “Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” were not found, imidazole compounds in general have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The InChI Code for “Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” is 1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) . This indicates the presence of 5 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” is a solid compound with a molecular weight of 283.91 . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Hydrolysis and Crystallization Studies

Research involving the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate led to the crystallization of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid as a dihydrate, highlighting the compound's structural and crystalline properties through X-ray crystallography (Wu et al., 2005).

Photochemical Rearrangements

Studies on 2-methyl-5-nitro-1H-imidazoles in water-containing solutions have explored the compounds' photochemical behavior, demonstrating how photorearrangement can lead to various organic transformations (Pfoertner & Daly, 1987).

Biological Activities and Structural Relationships

Imidazole-5-carboxylic acids and derivatives have been evaluated for their biological activities, particularly as angiotensin II receptor antagonists. Such studies delve into structure-activity relationships, providing insights into the design of potential therapeutic agents (Yanagisawa et al., 1996).

Synthesis and Chemical Transformations

Research on the synthesis and pKa determination of various imidazole derivatives, including carboxylic esters, contributes to understanding the chemical properties and potential applications of imidazole-based compounds in synthetic chemistry (Collman et al., 2000).

Safety And Hazards

“Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for “Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” were not found in the search results, imidazole compounds are known to have a broad range of chemical and biological properties and are important synthons in the development of new drugs . This suggests that “Methyl 2,5-dibromo-1H-imidazole-4-carboxylate” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUUHHVKJJFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

CAS RN

883876-21-9
Record name methyl 2,4-dibromo-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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